molecular formula C14H22OS B14192618 (3R)-3-(Benzylsulfanyl)-3-methylhexan-1-ol CAS No. 849440-16-0

(3R)-3-(Benzylsulfanyl)-3-methylhexan-1-ol

Katalognummer: B14192618
CAS-Nummer: 849440-16-0
Molekulargewicht: 238.39 g/mol
InChI-Schlüssel: WZFLSXRVLNWUNP-CQSZACIVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R)-3-(Benzylsulfanyl)-3-methylhexan-1-ol is an organic compound with a unique structure that includes a benzylsulfanyl group attached to a hexanol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(Benzylsulfanyl)-3-methylhexan-1-ol typically involves the reaction of a suitable precursor with benzyl mercaptan under controlled conditions. The reaction may require a catalyst to facilitate the formation of the benzylsulfanyl group. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(3R)-3-(Benzylsulfanyl)-3-methylhexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzylsulfanyl group to a thiol or other reduced forms.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require nucleophiles or electrophiles, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols.

Wissenschaftliche Forschungsanwendungen

(3R)-3-(Benzylsulfanyl)-3-methylhexan-1-ol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of (3R)-3-(Benzylsulfanyl)-3-methylhexan-1-ol involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3R)-3-(Methylsulfanyl)-3-methylhexan-1-ol: Similar structure but with a methylsulfanyl group instead of a benzylsulfanyl group.

    (3R)-3-(Phenylsulfanyl)-3-methylhexan-1-ol: Contains a phenylsulfanyl group, offering different chemical properties.

Uniqueness

(3R)-3-(Benzylsulfanyl)-3-methylhexan-1-ol is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial use.

Eigenschaften

CAS-Nummer

849440-16-0

Molekularformel

C14H22OS

Molekulargewicht

238.39 g/mol

IUPAC-Name

(3R)-3-benzylsulfanyl-3-methylhexan-1-ol

InChI

InChI=1S/C14H22OS/c1-3-9-14(2,10-11-15)16-12-13-7-5-4-6-8-13/h4-8,15H,3,9-12H2,1-2H3/t14-/m1/s1

InChI-Schlüssel

WZFLSXRVLNWUNP-CQSZACIVSA-N

Isomerische SMILES

CCC[C@](C)(CCO)SCC1=CC=CC=C1

Kanonische SMILES

CCCC(C)(CCO)SCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.